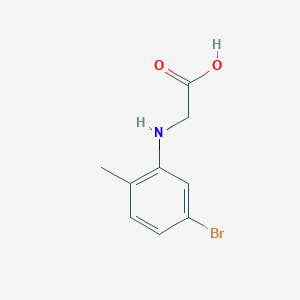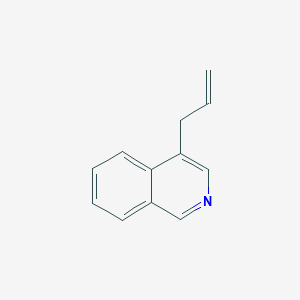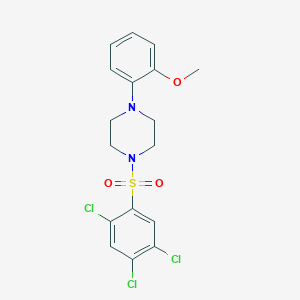
4-Amino-3-isopropoxyphenol
Descripción general
Descripción
4-Amino-3-isopropoxyphenol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to a phenol ring. The molecular formula of this compound is C9H13NO2.
Aplicaciones Científicas De Investigación
4-Amino-3-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Amino-3-isopropoxyphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-nitrophenol with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amino group . The reaction conditions typically include the use of a strong base such as sodium hydroxide and a reducing agent like hydrogen gas or a metal catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, cyclohexanol derivatives, and various substituted phenols .
Mecanismo De Acción
The mechanism of action of 4-Amino-3-isopropoxyphenol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminophenol: Similar in structure but lacks the isopropoxy group.
3-Aminophenol: The amino group is positioned differently on the phenol ring.
4-Amino-3-methoxyphenol: Similar but has a methoxy group instead of an isopropoxy group
Uniqueness
4-Amino-3-isopropoxyphenol is unique due to the presence of both an amino group and an isopropoxy group on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
4-amino-3-propan-2-yloxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)12-9-5-7(11)3-4-8(9)10/h3-6,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQANNGUHADQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


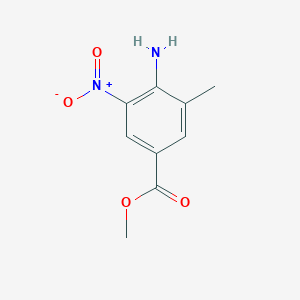


![Tert-butyl 4-[4-(trifluoromethyl)pyrimidin-2-YL]piperazine-1-carboxylate](/img/structure/B3149223.png)
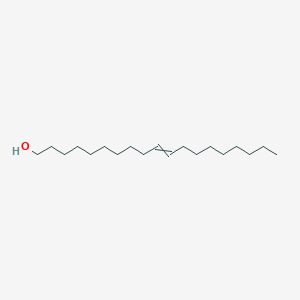

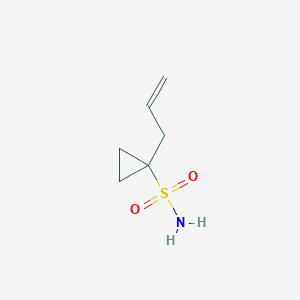
![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)
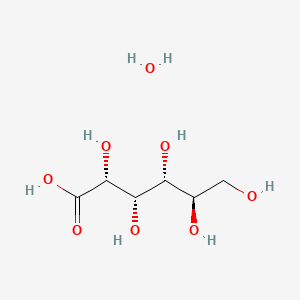
![Methyl 3-([(9h-fluoren-9-ylmethoxy)carbonyl]amino)propanoate](/img/structure/B3149267.png)

